Acetyl methyl disulfide
Description
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Structure
2D Structure
Properties
CAS No. |
5813-72-9 |
|---|---|
Molecular Formula |
C3H6OS2 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
S-methylsulfanyl ethanethioate |
InChI |
InChI=1S/C3H6OS2/c1-3(4)6-5-2/h1-2H3 |
InChI Key |
NLVICNKKKXOHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSC |
Origin of Product |
United States |
Broad Significance of Disulfide Bonds in Organic Chemistry and Chemical Biology
Disulfide bonds play a pivotal role in dictating the three-dimensional structure of proteins, thereby ensuring their stability and biological activity. metwarebio.comcreative-proteomics.com These bonds act as crucial chemical linkages between cysteine residues, contributing to the conformational integrity of proteins. creative-proteomics.com In the realm of organic chemistry, the disulfide linkage is a versatile functional group utilized in a variety of synthetic transformations. The formation and cleavage of disulfide bonds are fundamental reactions, often employed in the construction of complex molecules and as a tool for dynamic combinatorial chemistry.
The biological significance of disulfide bonds extends beyond structural stabilization. They are integral to the function of many enzymes and play a role in redox signaling pathways within cells. nih.govwikipedia.orgresearchgate.net The reversible nature of disulfide bond formation and cleavage allows them to act as molecular switches, modulating protein function in response to changes in the cellular environment. metwarebio.comnih.gov
Current Challenges and Emerging Directions in Disulfide Research
Direct Synthetic Routes to Unsymmetrical Disulfides
Direct synthesis of unsymmetrical disulfides (RSSR') from two different sulfur-containing precursors requires precise control to prevent the formation of symmetrical byproducts (RSSR and R'SSR'). Methodologies have evolved from classical oxidation of thiol mixtures to highly selective catalytic cross-coupling and radical-based reactions that offer mild conditions and broad functional group tolerance. nih.govrsc.orgacs.org
Transition metals like copper and nickel have emerged as powerful catalysts for the selective formation of unsymmetrical disulfide bonds. rsc.orgrsc.org These metals facilitate cross-coupling reactions through unique catalytic cycles, enabling high selectivity that is difficult to achieve with conventional methods.
Copper-catalyzed oxidative cross-coupling represents a versatile strategy for synthesizing unsymmetrical disulfides. These reactions typically involve the coupling of two different thiols or a thiol with another sulfur-containing nucleophile in the presence of a copper catalyst and an oxidant. nih.govacs.org Using environmentally benign oxidants such as molecular oxygen is a key advantage of some of these systems. acs.orgresearchgate.net
Research has demonstrated the use of inexpensive and commercially available copper(I) iodide (CuI) as a precatalyst. acs.orgorganic-chemistry.org The reactions can proceed under mild conditions, even at temperatures as low as 0°C, by following a photoinduced single-electron transfer (SET) mechanism. organic-chemistry.orgcaltech.edu This photoinduced pathway involves the formation of a Cu(I)-thiolate complex, which, upon photoexcitation, facilitates the generation of radical intermediates, leading to the final disulfide product. organic-chemistry.orgcaltech.edu This approach is compatible with a wide array of functional groups. organic-chemistry.org Another strategy involves a one-pot, three-component coupling of thiols, alcohols, and oxygen to generate a variety of esters, showcasing the versatility of copper catalysis in forming new bonds with sulfur-containing compounds. researchgate.net
Table 1: Examples of Copper-Catalyzed Disulfide Synthesis This table presents selected research findings on the copper-catalyzed synthesis of sulfur-containing compounds, illustrating the diversity of coupling partners and conditions.
| Catalyst System | Reactants | Product Type | Key Features |
| CuI / Light | Aryl Thiols, Aryl Halides | Diaryl Sulfides | Ligand-free; mild conditions (0°C to -40°C); proceeds via SET/radical pathway. organic-chemistry.orgcaltech.edu |
| CuI / O₂ | Amines, Thiols | N-Sulfenylimines | Uses O₂ as a green oxidant; avoids overoxidation of sulfur. nih.govacs.org |
| CuCl / Acetylacetone | Aromatic Halides, Selenium | Diaryl Selenides | Direct reaction with elemental selenium. mdpi.com |
Nickel-catalyzed reductive cross-coupling has become a powerful tool for forming S-S bonds, offering an alternative to traditional oxidative methods. nih.govnih.gov These reactions often utilize readily available and stable precursors and proceed under mild, oxidant-free conditions, which improves compatibility with various functional groups. nih.govrsc.org
One prominent approach involves the reductive cross-coupling of thiosulfonates, which can be selectively coupled to form a wide range of symmetrical and unsymmetrical aryl-aryl, aryl-alkyl, and alkyl-alkyl disulfides. nih.govrsc.orgrsc.orgresearchgate.net This method is noted for its exceptional selectivity and versatility, allowing for late-stage modification of complex molecules like pharmaceuticals. nih.govrsc.org Another innovative strategy employs the coupling of symmetrical tetrasulfides with unactivated alkyl bromides. nih.gov Mechanistic studies suggest this transformation proceeds through a trisulfide intermediate, highlighting a regioselective bond cleavage rather than the expected scission of the central S-S bond in the tetrasulfide. nih.gov These nickel-catalyzed methods represent a significant advance in disulfide synthesis, avoiding the need for unstable organometallic reagents. nih.govrsc.org
Table 2: Nickel-Catalyzed Reductive Coupling for Unsymmetrical Disulfide Synthesis This table summarizes key aspects of nickel-catalyzed reductive cross-coupling reactions for the synthesis of unsymmetrical disulfides.
| Reactant 1 | Reactant 2 | Catalyst System | Product Scope |
| Thiosulfonates (Ar-S-SO₂R') | Thiosulfonates (Ar'-S-SO₂R'') | Ni(II) catalyst, Reductant | Aryl-aryl, aryl-alkyl, alkyl-alkyl disulfides. nih.govrsc.org |
| Symmetrical Tetrasulfides (RSSSSR) | Unactivated Alkyl Bromides | Ni catalyst, Reductant | Aryl-alkyl, alkyl-alkyl disulfides. nih.gov |
| Oxalate Esters | Tetrasulfides | Ni catalyst, Reductant | Broad substrate scope under mild conditions. rsc.org |
| Acid Chlorides | Tetrasulfides | Ni catalyst, Reductant | Efficient synthesis from readily available precursors. rsc.org |
Radical-mediated reactions provide a unique and powerful platform for constructing disulfide bonds, often under very mild conditions. acs.org These methods typically involve the generation of a carbon- or sulfur-centered radical that subsequently reacts to form the S-S bond. Photocatalysis has been particularly instrumental in advancing these strategies. rsc.org
Visible-light photoredox catalysis enables the direct conversion of abundant carboxylic acids into unsymmetrical disulfides. rsc.orgresearchgate.net This approach utilizes an organic photoredox catalyst, such as an acridinium (B8443388) salt, to facilitate the oxidative decarboxylation of a carboxylic acid, generating an alkyl radical. researchgate.netorganic-chemistry.org This radical then undergoes a homolytic substitution reaction with a sulfur-transfer reagent, typically a trisulfide-1,1-dioxide, to furnish the desired disulfide. rsc.orgresearchgate.netthieme-connect.com
This methodology is distinguished by its operational simplicity, mild reaction conditions (room temperature, blue LEDs), and remarkable functional group tolerance, accommodating primary, secondary, and tertiary carboxylic acids, including sensitive α-amino acids. researchgate.netthieme-connect.com The process is redox-neutral, as the sulfonyl radical generated during the substitution step can regenerate the active photocatalyst. thieme-connect.com The direct use of carboxylic acids as radical precursors makes this a highly attractive strategy for late-stage functionalization of complex molecules. thieme-connect.com
Table 3: Photocatalytic Decarboxylative Disulfidation This table outlines the components and scope of the photocatalytic conversion of carboxylic acids to unsymmetrical disulfides.
| Carboxylic Acid Substrates | Sulfur Source | Photocatalyst | Key Advantages |
| 1°, 2°, 3° Aliphatic Acids | Trisulfide-1,1-dioxides (RSSO₂R') | Acridinium-based (e.g., Mes-Acr-PhBF₄) | Direct use of carboxylic acids; broad scope; mild, metal-free conditions. researchgate.netthieme-connect.com |
| α-Amino Acids, α-Hydroxy Acids | Bis(4-chlorophenyl)disulfide (DDDS) | Acridinium-based | Synthesis of enantioenriched products without loss of chirality. organic-chemistry.org |
| General Carboxylic Acids | Glorius Acyloximes / Tetrasulfides | Iridium-based | Generates alkyl radicals for homolytic substitution on tetrasulfides. rsc.org |
The direct conversion of C–H bonds into C–S–S–R linkages is a highly efficient synthetic strategy that avoids the need for pre-functionalized substrates. nih.gov Radical-mediated C–H functionalization, often initiated by a photocatalyst, has emerged as a powerful method for this transformation. rsc.orgnih.gov
One approach utilizes a decatungstate anion as a photocatalyst, which, upon irradiation, can initiate a hydrogen atom transfer (HAT) from a C(sp³)–H bond. researchgate.netresearchgate.net This generates a carbon-centered radical that is subsequently trapped by a tetrasulfide reagent (RSSSSR) to form the unsymmetrical disulfide. researchgate.net This method is effective for the disulfidation of aliphatic C(sp³)–H bonds and even aldehydic C(sp²)–H bonds, allowing for the synthesis of valuable acyl alkyl disulfides. researchgate.net The potential for late-stage functionalization has been demonstrated on complex molecules, including approved drugs and natural products. researchgate.net In a related strategy, γ-C(sp³)–H bonds in amides can be functionalized through a radical relay sequence using trisulfide-1,1-dioxides as the sulfur source. researchgate.netresearchgate.net
Table 4: C-H Functionalization for Unsymmetrical Disulfide Synthesis This table highlights methods for the direct radical-mediated functionalization of C-H bonds to form disulfides.
| C-H Source | Radical Generation Method | Sulfur Reagent | Scope & Features |
| Aliphatic C(sp³)–H, Aldehydic C(sp²)–H | Decatungstate photocatalysis (HAT) | Tetrasulfides (RSSSSR) | Direct C-H to C-SS bond conversion; late-stage functionalization. researchgate.netresearchgate.net |
| Amide γ-C(sp³)–H | Visible-light photocatalysis (Radical Relay) | Trisulfide-1,1-dioxides | Site-selective functionalization of remote C-H bonds. researchgate.netresearchgate.net |
| Cyclobutanone Oxime Esters | Iridium photocatalysis (C-C cleavage) | Diphenyl diselenides/disulfides | Forms cyanoalkyl radicals for trapping by disulfide/diselenide. mdpi.com |
Tandem Reactions Involving Acetyl-Masked Disulfide Nucleophiles
A modern and efficient approach to constructing unsymmetrical disulfides involves tandem reactions with acetyl-masked disulfide nucleophiles. nih.govacs.org This method provides a metal-free and highly regioselective pathway to synthesize complex molecules like (furyl)methyl disulfides. acs.org The reaction proceeds by utilizing conjugated ene-yne-ketones as starting materials, which react with the acetyl-masked disulfide nucleophile under simple experimental conditions. nih.govacs.org This protocol is noted for its high efficiency and potential for scalability, making it a practical choice for both academic and industrial applications. acs.org The resulting (furyl)methyl disulfide motifs are of significant interest due to the established biological activity of related (furyl)methyl thioether derivatives in pharmaceutical chemistry. acs.org
A key advantage of this methodology is its ability to generate a wide array of (furyl)methyl disulfides in good yields. acs.org The reaction's success in gram-scale synthesis highlights its industrial practicability. acs.org Research is ongoing to explore the potential bioactive properties of the novel (furyl)methyl disulfides produced through this approach. acs.org
Indirect and Strategic Approaches for Disulfide Bond Formation
Beyond direct coupling, a number of indirect and strategic methods have been devised for the formation of unsymmetrical disulfide bonds. These approaches often involve the use of specific activating reagents or protecting groups to control the reaction's selectivity and efficiency.
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a fundamental reaction in the synthesis of unsymmetrical disulfides. acs.org While it can be a source of unwanted side products in some synthetic routes, it can also be harnessed as a powerful tool for the selective formation of disulfide bonds. organic-chemistry.org A notable advancement in this area is the use of a PdCl2/DMSO catalytic system to facilitate the exchange between a thiol and a symmetrical disulfide. nih.govacs.org This method is characterized by its excellent tolerance of various functional groups, broad substrate scope, and operational simplicity under mild reaction conditions. acs.orgnih.govacs.org
The utility of this palladium-catalyzed thiol-disulfide exchange has been demonstrated in the late-stage functionalization of complex biomolecules, including amino acids, peptides, and pharmaceuticals, without the need for protecting groups on sensitive functionalities like amino, hydroxyl, and carboxylic acid groups. acs.org This highlights the robustness and versatility of the method. acs.org The reaction can also be extended to the synthesis of disulfide-containing organic dyes and for thiol-selenide or thiol-ditelluride exchange reactions. acs.org
Reactions Utilizing Sulfenyl Halides and S-Alkylthioisothiouronium Chlorides
The reaction of sulfenyl halides with mercaptides provides a clean and efficient route to pure unsymmetrical disulfides. researchgate.netscispace.com This method is based on the nucleophilic attack of a thiol on a sulfenyl derivative. bac-lac.gc.ca Similarly, the reaction of S-alkylthioisothiouronium chlorides with a mercaptan in the presence of a base is another established method for preparing unsymmetrical disulfides. researchgate.netscispace.com
One specific application involves the synthesis of acetyl substituted benzyl (B1604629) disulfides. researchgate.net In this procedure, the corresponding S-benzylthioisothiouronium chloride is treated with thioacetic acid in the presence of a base like potassium carbonate at low temperatures. researchgate.netajol.info This method offers the advantages of mild reaction conditions, easy isolation of products, and high yields. ajol.info
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| S-(o-Methylbenzylthio)isothiouronium chloride | Thioacetic acid | Acetyl o-methylbenzyl disulfide | 90 | ajol.info |
| S-(p-Methylbenzylthio)isothiouronium chloride | Thioacetic acid | Acetyl p-methylbenzyl disulfide | 92 | ajol.info |
| S-(p-Methoxybenzylthio)isothiouronium chloride | Thioacetic acid | Acetyl p-methoxybenzyl disulfide | 92 | ajol.info |
On-Resin Disulfide Formation in Peptidic Systems (e.g., Acetamidomethyl (Acm) Removal)
In the realm of peptide chemistry, the formation of specific disulfide bridges is crucial for the correct folding and biological activity of many peptides. The acetamidomethyl (Acm) group is a widely used protecting group for the thiol functionality of cysteine. nih.govumn.edu Its removal under specific conditions allows for the regioselective formation of disulfide bonds. mdpi.com
One strategy involves the on-resin conversion of a Cys(Acm)-containing peptide to its corresponding Cys(Scm) (methoxycarbonylsulfenyl) derivative. nih.govumn.edu The Cys(Scm) group then acts as a reactive intermediate for the formation of an unsymmetrical disulfide bond. nih.gov This on-resin conversion is advantageous as it can prevent side reactions with sensitive amino acids like tyrosine and tryptophan, which can be problematic in solution-phase conversions. nih.govumn.edu
More recently, N-chlorosuccinimide (NCS) has been employed for the one-pot, on-resin removal of the Acm group and the simultaneous formation of a disulfide bond. mdpi.com This method is fast, reliable, and can be performed in the presence of other common cysteine thiol protecting groups, such as the trityl (Trt) group. mdpi.com This orthogonality is key for the synthesis of complex multi-disulfide-containing peptides like α-conotoxin SI. mdpi.com
Formation of Acetyl Disulfide Derivatives as Reaction Byproducts
The formation of acetyl disulfide derivatives is not always the intended outcome of a reaction. In certain synthetic pathways, these compounds can appear as unexpected byproducts, necessitating further investigation to understand their formation and to optimize the desired reaction.
Mechanistic Investigations of Byproduct Formation (e.g., in Thiosialoside Synthesis)
During the synthesis of thiosialosides, the formation of an acetyl disulfide sialoside has been observed as a byproduct. nih.govitn.pt This discovery was the first report of such a compound arising during thioglycoside preparation. nih.gov The synthesis of thiosialosides often involves the reaction of a 2-chlorosialoside with potassium thioacetate (B1230152) (KSAc). itn.pt This reaction is known to produce an unsaturated byproduct, but the formation of the acetyl disulfide derivative was a novel observation. itn.pt
Mechanistic investigations suggest that the formation of this acetyl disulfide byproduct is highly dependent on the commercial source of the KSAc. itn.ptulisboa.pt It is hypothesized that the oxidation of KSAc can lead to the formation of diacetyl disulfide. ulisboa.ptresearchgate.net Subsequent reactions could then lead to the acetyl disulfide sialoside. ulisboa.pt Interestingly, treating the desired thioacetate product with a batch of KSAc that promoted disulfide formation also led to the creation of the acetyl disulfide byproduct, suggesting the thioacetate itself can be a precursor. ulisboa.pt Further research is needed to fully elucidate the complex reaction mechanism. ulisboa.pt
| Starting Material | Reagent | Observed Byproduct | Reference |
| 2-Chlorosialoside | Potassium thioacetate (KSAc) | Acetyl disulfide sialoside | itn.pt |
| 2-Thioacetylsialoside | Potassium thioacetate (KSAc) | Acetyl disulfide sialoside | ulisboa.pt |
Strategies for Byproduct Management and Diversion
The synthesis of unsymmetrical disulfides, including acetyl methyl disulfide, is frequently challenged by the formation of undesired byproducts, most notably symmetrical disulfides (homodimers) generated through homo-coupling of thiol precursors. kaust.edu.sarsc.org The relatively low bond energy of the disulfide bond can also lead to disproportionation of the desired unsymmetrical product into more stable symmetrical disulfides, further complicating purification and reducing yields. mdpi.comresearchgate.net Consequently, a variety of strategies have been developed to manage, inhibit, or divert the formation of these byproducts, ensuring higher purity and efficiency in the synthesis of the target molecule.
A primary strategy involves controlling the reaction pathway to favor the formation of the unsymmetrical product. One effective technique is the sequential addition of reagents. For instance, the use of bromodimethylsulfonium bromide allows for the rapid oxidation of one thiol to an intermediate, which can then react with a second, sequentially added thiol, thereby inhibiting the homo-coupling of the first thiol. rsc.org Another widely employed approach is the use of "masked" or activated thiol reagents. In a one-pot synthesis method, a thiol can be reacted with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate. This intermediate is stable enough to prevent significant formation of symmetrical disulfides and subsequently reacts with a second thiol to yield the unsymmetrical product. A key advantage of this method is that the benzotriazole (B28993) byproduct is recyclable, representing an effective diversion strategy.
The choice of reagents and reaction conditions is paramount in controlling byproduct formation. Nickel-catalyzed reductive cross-coupling of thiosulfonates has emerged as a highly selective method for forming S–S bonds, capable of producing a wide range of unsymmetrical disulfides with exceptional selectivity and avoiding many of the byproducts associated with traditional oxidative coupling. kaust.edu.sanih.govresearchgate.netkaust.edu.sanih.gov Similarly, the selection of specific disulfide transfer reagents can prevent unwanted side reactions. In syntheses involving multifunctional molecules, a transfer reagent that is reactive toward amines but not alcohols can be used to ensure the selective formation of the desired disulfide without engaging other reactive sites.
Even with optimized pathways, inherent byproduct formation can occur. The disproportionation of the target unsymmetrical disulfide is a significant issue, particularly for diaryl disulfides with low S-S bond energies. mdpi.comresearchgate.net Research has shown that conducting the synthesis under solvent-free conditions can effectively suppress this side reaction, leading to highly pure unsymmetrical disulfides. mdpi.comresearchgate.net
Byproducts can also originate from the starting materials themselves. In syntheses utilizing potassium thioacetate (KSAc), a common reagent for introducing thioacetyl groups, the formation of an acetyl disulfide derivative has been identified as a significant byproduct. ulisboa.pt Studies have shown that the extent of this byproduct formation is highly variable and depends on the commercial source of the KSAc, suggesting that impurities or the oxidation of KSAc to diacetyl disulfide may play a role. ulisboa.pt A hypothesized mechanism involves the oxidation of KSAc to produce diacetyl disulfide, which then participates in the reaction to form the acetyl disulfide byproduct. ulisboa.pt This highlights the critical need for reagent purity and understanding the stability of precursors.
Modern synthetic strategies also focus on developing processes where the byproducts are environmentally benign. Certain oxidative cross-coupling reactions have been designed to produce only nitrogen and water as byproducts, offering a greener alternative to traditional methods. acs.org
The following tables summarize various strategies for byproduct management and provide specific examples of byproducts encountered during unsymmetrical disulfide synthesis.
Table 1: Methodologies for Byproduct Management in Unsymmetrical Disulfide Synthesis
| Strategy | Key Reagent/Condition | Primary Byproduct(s) Managed | Management Approach | Reference |
|---|---|---|---|---|
| Sequential Addition | Bromodimethylsulfonium bromide | Symmetrical Disulfides (Homodimers) | Inhibition via controlled reaction sequence | rsc.org |
| Nickel-Catalyzed Cross-Coupling | NiCl2·glyme / Thiosulfonates | Symmetrical Disulfides | High selectivity of catalyst for cross-coupling over homo-coupling | nih.gov |
| Solvent-Free Synthesis | Thiosulfonates, thiols, base | Symmetrical disulfides from disproportionation | Inhibition by eliminating solvent that facilitates side reactions | mdpi.comresearchgate.net |
| Umpolung Strategy | N-Thiosuccinimides | Homodimer by-products | Inversion of reactivity to prevent self-coupling | rsc.orgrsc.org |
| Masked Thiol Reagent | 1-Chlorobenzotriazole | Symmetrical Disulfides | Formation of a stable intermediate; byproduct (Benzotriazole) is recyclable | |
| Aerobic Oxidation | Eosin Y / TBHP | N/A (Designed for benign byproducts) | Byproducts are water and tBuOH | acs.org |
Table 2: Examples of Observed Byproducts in Disulfide Synthesis
| Synthetic Context | Observed Byproduct(s) | Notes | Reference |
|---|---|---|---|
| Synthesis of thiosialosides from 2-chlorosialoside | Acetyl disulfide derivative, Per-O-acetyl Neu5Ac2en1Me | Formation is highly dependent on the commercial source of potassium thioacetate (KSAc). | ulisboa.pt |
| Synthesis of unsymmetrical disulfides from thiols | Symmetrical disulfides (R-S-S-R and R'-S-S-R') | Common issue in most oxidative cross-coupling methods. | rsc.org |
| Ni-catalyzed coupling of 1-bromo-3-phenylpropane and 1,4-di-tert-butyltetrasulfane | 1-(tert-butyl)-3-(3-phenylpropyl)trisulfane | An intermediate that converts to the desired disulfide over a longer reaction time. | nih.gov |
| Thiol oxidation reactions | Over-oxidized products (e.g., sulfonic acids) | A risk when using strong or excessive oxidizing agents. | mdpi.comresearchgate.net |
Fundamental Studies of S-S Bond Cleavage
The cleavage of the disulfide bond is a central feature of the chemistry of this compound and its analogues. This process can be initiated through various mechanisms, including free radical attack and nucleophilic substitution, and is also observed during thermal decomposition. Understanding these pathways is crucial for predicting the reactivity and stability of such compounds.
Free radical interactions with disulfide bonds are of significant interest, particularly in the context of biological systems and materials science. The initiation by a radical species, such as an acetyl radical, leads to specific cleavage patterns governed by the energetics of the involved bonds.
In unsymmetrical disulfides like this compound, radical-initiated cleavage displays high regioselectivity. nih.gov Experimental and computational studies have shown a strong preference for the scission of the sulfur-sulfur (S-S) bond over the carbon-sulfur (C-S) bond. nih.govmontclair.edu This selectivity is primarily dictated by the relative bond dissociation energies and the activation energies of the competing pathways.
Research using mass spectrometry on model peptides containing a covalently attached acetyl radical has demonstrated that highly selective S–S bond cleavages occur, with C–S bond cleavages observed only as minor pathways. nih.govmontclair.edursc.org The bond dissociation energy for an S-S bond in a dialkyl disulfide is significantly lower than that of a C-S bond, making it the more kinetically and thermodynamically favorable site for cleavage. For instance, the S-S bond in disulfides of aliphatic thiols has a bond dissociation energy of approximately 57 kcal/mol, whereas the C-S bond is stronger. acs.org Density functional theory (DFT) calculations have quantified this preference, revealing that the activation energy for direct radical-induced S-S bond cleavage is substantially lower—by approximately 9–10 kcal/mol—than for competing C-S scission or peptide backbone fragmentation processes. nih.govmontclair.edursc.org
| Bond Type | Relative Activation Energy | Cleavage Preference | Supporting Evidence |
|---|---|---|---|
| Sulfur-Sulfur (S-S) | Lower (Favored) | Major Pathway | DFT calculations show a barrier ~9-10 kcal/mol lower than competing pathways. nih.govmontclair.edursc.org |
| Carbon-Sulfur (C-S) | Higher | Minor Pathway | Observed as minor products in mass spectrometry experiments. nih.govrsc.org |
The predominant mechanism for the selective cleavage of the S-S bond by a free radical is the homolytic substitution at sulfur, commonly referred to as the SH2 mechanism. nih.govrsc.org In the case of this compound, this pathway involves a direct, concerted attack of an incoming radical (e.g., an acetyl radical) on one of the sulfur atoms. nih.govresearchgate.net
This attack proceeds via a backside trajectory, where the attacking radical, the target sulfur atom, and the leaving group (the other sulfur atom as part of a thiyl radical) adopt an approximately collinear arrangement in the transition state. psu.edu This geometric alignment allows for optimal orbital overlap between the singly occupied molecular orbital (SOMO) of the attacking radical and the σ* antibonding orbital of the S-S bond, which facilitates the bond-breaking process. caltech.edu The result of this SH2 reaction is the formation of a new thioether and a thiyl radical. For example, the attack of an acetyl radical on this compound would lead to the cleavage of the S-S bond, yielding a new thioester and a methylthiyl radical. rsc.org This direct substitution mechanism is significantly more favorable energetically than alternative pathways that might involve initial hydrogen abstraction followed by β-cleavage. nih.govmontclair.edursc.org
Beyond radical reactions, the disulfide bond is susceptible to attack by nucleophiles. The thiol-disulfide exchange reaction is a classic example of a nucleophilic substitution at a sulfur atom (SN@S). nih.govnih.gov This reaction is fundamental to protein folding, redox regulation, and the action of various sulfur-containing molecules. nih.govmdpi.com
The mechanism is consistent with a one-step SN2-type nucleophilic substitution. nih.govresearchgate.net The active nucleophile is typically a deprotonated thiol, or thiolate anion (RS⁻), which attacks one of the electrophilic sulfur atoms of the disulfide bond. nih.govresearchgate.netlibretexts.org Theoretical studies suggest the reaction proceeds through an addition-elimination pathway involving a triple-well potential energy surface. nih.gov The key intermediate is a trigonal bipyramidal structure where the attacking nucleophile and the leaving group occupy the apical positions. nih.gov The reaction results in the formation of a new disulfide and a new thiolate anion. The rate and equilibrium of this exchange are influenced by several factors, including the acidity (pKa) of the attacking thiol, steric hindrance, and the stability of the leaving group. researchgate.netresearchgate.net
When subjected to sufficient thermal energy, this compound is expected to decompose primarily via homolytic cleavage of its weakest bond. Theoretical and experimental studies on analogous compounds, such as dimethyl disulfide (DMDS), provide insight into these pathways. researchgate.netepa.gov
The initial and principal step in the thermal decomposition of simple dialkyl disulfides is the scission of the S-S bond. researchgate.net This homolytic cleavage results in the formation of two thiyl radicals. For this compound, this would produce an acetylthiyl radical (CH₃COS•) and a methylthiyl radical (CH₃S•). A competing, but less favorable, pathway is the cleavage of the C-S bond. researchgate.net
Once formed, these highly reactive thiyl radicals can undergo a variety of subsequent reactions, leading to a complex mixture of final products. These secondary reactions can include:
Hydrogen abstraction: Radicals can abstract hydrogen atoms from other molecules.
Recombination: Radicals can recombine to form stable molecules. For example, two methylthiyl radicals could recombine to form dimethyl disulfide.
Disproportionation: An atom is transferred from one radical to another, resulting in a stable molecule and a new unsaturated species.
Further fragmentation: The initial radicals may fragment into smaller, more stable molecules and radicals.
Studies on the thermal decomposition of related sulfur compounds like cysteine have identified a wide array of products, including alkylthiazoles, dithiolanes, and various di- and trisulfides, indicating the complexity of the reaction cascade following the initial bond cleavage. nih.gov
Free Radical Initiated Disulfide Bond Cleavage
Kinetics and Thermodynamics of Disulfide Interconversions
Disulfide interconversions, most notably thiol-disulfide exchange reactions, are dynamic processes governed by both kinetic and thermodynamic factors. nih.gov These reactions are crucial in biological systems, where they are often enzyme-catalyzed, and in materials science for creating dynamic covalent networks. nih.govmdpi.com
From a thermodynamic standpoint, a thiol-disulfide exchange reaction is generally favorable, but the position of the equilibrium is determined by the relative redox potentials of the participating thiols and disulfides. researchgate.netaalto.fi However, in many systems, particularly biological ones, the partitioning of reaction pathways is kinetically, not thermodynamically, controlled. nih.govresearchgate.net This means that the relative rates of possible reactions determine the final product distribution.
The kinetics of thiol-disulfide exchange are influenced by a multitude of factors. The reaction proceeds through a nucleophilic attack of a thiolate anion on the disulfide bond, so factors that affect the concentration and nucleophilicity of the thiolate are paramount. researchgate.net
| Factor | Effect on Reaction Rate | Mechanism |
|---|---|---|
| Thiol pKa | Lower pKa generally increases the rate (at a given pH). | A lower pKa means a higher concentration of the nucleophilic thiolate anion at a given pH. researchgate.netresearchgate.net |
| pH | Higher pH increases the rate. | Increases the deprotonation of the thiol to form the more reactive thiolate anion. researchgate.net |
| Steric Hindrance | Increased steric bulk around the reacting centers decreases the rate. | Hinders the approach of the nucleophile to the disulfide bond in the SN2 transition state. researchgate.net |
| Solvent Environment | Hydrophobic environments can catalyze the reaction. | The transition state has a more widely distributed charge than the reactants; nonpolar solvents can stabilize this state, lowering the activation energy. researchgate.net |
| Leaving Group Stability | A more stable thiolate leaving group increases the rate. | Follows general principles of SN2 reactions where better leaving groups accelerate the reaction. |
Even when a thiol-disulfide exchange is thermodynamically favorable, it must overcome an activation energy barrier to proceed. researchgate.net In biological contexts, enzymes like oxidoreductases lower this activation barrier, directing reactions along specific pathways. nih.govresearchgate.net
Thiolate-Disulfide Exchange Dynamics
Thiol-disulfide exchange is a fundamental reaction for disulfides, including unsymmetrical structures like this compound. This process is critical in various fields, from protein folding to materials science. mdpi.com The reaction proceeds through a nucleophilic substitution (SN2) mechanism. nih.govacs.org In this mechanism, a deprotonated thiol, known as a thiolate anion (RS⁻), acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. mdpi.comwikipedia.org This attack forms a transient, linear trisulfide-like transition state, which then resolves by cleaving the disulfide bond and releasing a different thiol. nih.govwikipedia.org
The rate of this exchange is governed by several factors:
Nucleophilicity of the Thiolate: The reactivity of the attacking thiolate is paramount. Thiolate anions are significantly more reactive nucleophiles than their corresponding protonated thiols, by a factor of up to 1010. mdpi.com
Structure of the Disulfide: The steric and electronic properties of the substituents on the disulfide influence the accessibility and electrophilicity of the sulfur atoms. For instance, degenerate intermolecular thiolate-disulfide interchange involving strained, cyclic five-membered disulfides is approximately 1000 times faster than for less strained six- or seven-membered rings. harvard.edu
Leaving Group Stability: The stability of the thiol that is displaced (the leaving group) also affects the reaction kinetics. A more stable leaving thiolate, which corresponds to a lower pKa of the leaving group thiol, generally accelerates the reaction. nih.gov
Studies on various disulfides have established that the kinetics of this exchange can be meticulously analyzed to understand the factors controlling disulfide bond stability and reactivity.
| Factor | Influence on Thiol-Disulfide Exchange Rate | Mechanism/Reason |
|---|---|---|
| Attacking Thiolate (Nucleophile) | Higher nucleophilicity increases the rate. | The reaction is a nucleophilic attack; stronger nucleophiles react faster. |
| Disulfide Structure | Steric hindrance around the S-S bond decreases the rate. Ring strain can increase the rate. | Access to the electrophilic sulfur atom is crucial. Release of strain in the transition state is favorable. harvard.edu |
| Leaving Group Thiol | A more acidic leaving group thiol (lower pKa) increases the rate. | Stabilizes the forming thiolate anion in the transition state. nih.gov |
Influence of pH on Reaction Kinetics and Equilibria
The pH of the reaction medium has a profound effect on the kinetics and equilibrium of thiol-disulfide exchange reactions. nih.govjsta.cl This influence is primarily due to its control over the protonation state of the reacting thiol. wikipedia.org
The key reactive species in this exchange is the thiolate anion (RS⁻), not the neutral thiol (RSH). wikipedia.org The concentration of the thiolate anion is determined by the pH of the solution and the pKa of the thiol, as described by the Henderson-Hasselbalch equation. As the pH increases, the concentration of the more nucleophilic thiolate rises, leading to an acceleration of the reaction rate. nih.gov Consequently, thiol-disulfide exchange is often significantly inhibited at a pH below 8. wikipedia.org
However, the relationship is not always linear. While increasing the pH generally increases the rate up to the point where the thiol is fully deprotonated, the inherent nucleophilicity of a thiolate decreases as the pKa of its parent thiol decreases. nih.govjsta.cl This creates a bell-shaped curve for the reaction rate versus pKa at a constant pH, with an optimal pKa for the attacking thiol that is close to the pH of the medium. nih.gov
| pH Condition | Thiol Protonation State | Effect on Reaction Rate |
|---|---|---|
| Acidic (pH < 7) | Primarily protonated (RSH). | Very slow; the concentration of the reactive thiolate (RS⁻) is low. wikipedia.org |
| Neutral to Mildly Alkaline (pH 7-9) | Equilibrium shifts towards the thiolate (RS⁻). | Rate increases significantly as pH rises. nih.gov |
| Strongly Alkaline (pH > 9) | Predominantly deprotonated (RS⁻). | Rate may plateau or decrease if the thiol's pKa is very high, affecting its intrinsic nucleophilicity. nih.govjsta.cl |
Chemical Transformations and Derivatization
This compound, as an unsymmetrical disulfide, can be chemically transformed into a variety of other sulfur-containing compounds. These reactions include the formation of thioethers and the disproportionation into symmetrical disulfides.
Reactions Leading to Thioether and Other Sulfur-Containing Derivatives
Disulfides are valuable precursors for the synthesis of other organosulfur compounds, such as thioethers (sulfides). thermofisher.com For example, an iron-catalyzed cross-electrophile coupling reaction has been developed to couple disulfides with benzyl halides to produce thioether products efficiently. nih.gov This method works for both dialkyl and diaryl disulfides, suggesting its applicability to unsymmetrical disulfides like this compound. nih.gov
Furthermore, disulfides can be oxidized to produce other classes of sulfur compounds. Controlled oxidation, often using reagents like hydrogen peroxide catalyzed by methyltrioxorhenium(VII), can convert disulfides first into thiosulfinates [RS(O)SR] and then further to thiosulfonates [RS(O)₂SR]. cmu.edu These derivatives are useful in their own right; for instance, thiosulfonates are effective sulfenylating agents. cmu.edu
The synthesis of thioesters, which are structurally related to the acetyl portion of this compound, can be achieved through various methods, including the acylation of thiols. organic-chemistry.org Unexpectedly, an acetyl disulfide derivative was identified as a byproduct during the synthesis of thiosialosides, indicating that the acetyl disulfide moiety can participate in complex reaction pathways. ulisboa.pt
| Reaction Type | Reactants | Product(s) | Reference |
|---|---|---|---|
| Cross-Electrophile Coupling | Disulfide, Benzyl Halide | Thioether | nih.gov |
| Catalytic Oxidation | Disulfide, Hydrogen Peroxide | Thiosulfinate, Thiosulfonate | cmu.edu |
| Reaction with Mercaptide | Disulfide, Mercaptide (R'S⁻) | Unsymmetrical Disulfide, Thiolate | scispace.com |
Disproportionation Reactions of Unsymmetrical Disulfides
A characteristic reaction of many unsymmetrical disulfides (RSSR') is disproportionation (or scrambling), where they rearrange into an equilibrium mixture of the two corresponding symmetrical disulfides (RSSR and R'SSR'). scispace.comnih.govresearchgate.net
2 RSSR' ⇌ RSSR + R'SSR'
This reaction is often considered a nuisance in synthesis, as it leads to product mixtures and impurities. nih.govresearchgate.net The tendency to disproportionate is driven by the relatively low bond energy of the S-S bond and can be initiated by various triggers, including nucleophiles (such as thiols), acids, or even occur spontaneously in solution. nih.govresearchgate.netacs.org For example, a kinetic study of the acid-catalyzed disproportionation of benzyl p-tolyl disulfide found that the reaction is subject to significant catalysis by strong acids and exhibits a second-order dependence on the disulfide concentration. acs.org
The stability of unsymmetrical disulfides towards disproportionation varies. scispace.com In some cases, solvent-free reaction conditions have been developed specifically to synthesize and isolate pure unsymmetrical disulfides by suppressing this side reaction. nih.govmdpi.com The mechanism often involves a nucleophilic attack on the disulfide bond, which can be initiated by a thiol impurity, leading to a cascade of thiol-disulfide exchange reactions that ultimately results in the thermodynamically favored mixture of symmetrical disulfides. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry for Structural and Mechanistic Elucidation
Mass spectrometry is a cornerstone technique for the analysis of acetyl methyl disulfide, offering high sensitivity and a wealth of structural information.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₃H₆OS₂), the theoretical monoisotopic mass is calculated with high precision. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in parts per million, ppm) confirming the elemental composition.
Table 1: Theoretical vs. Experimental Mass of this compound
| Parameter | Value |
| Molecular Formula | C₃H₆OS₂ |
| Theoretical Monoisotopic Mass | 121.98601 Da |
| Expected High-Resolution Mass ([M+H]⁺) | 122.99376 Da |
Note: The experimental value would be obtained from an actual HRMS measurement and is expected to be within a few ppm of the theoretical value.
This high degree of accuracy allows for the confident differentiation of this compound from other potential isobaric compounds.
Electron Impact Mass Spectrometry (EI-MS) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. The fragmentation of this compound is expected to follow logical pathways based on the strengths of its chemical bonds.
The molecular ion peak (M⁺•) for this compound would be observed at an m/z of approximately 122. The fragmentation pattern is anticipated to involve the cleavage of the disulfide bond (S-S), the thioester bond (C-S), and bonds within the acetyl group. Key expected fragment ions are detailed below.
Table 2: Predicted EI-MS Fragmentation of this compound
| m/z | Proposed Fragment Ion | Structure | Notes |
| 122 | [C₃H₆OS₂]⁺• | CH₃C(=O)SSCH₃ | Molecular Ion |
| 79 | [CH₃SS]⁺ | CH₃-S-S⁺ | Loss of the acetyl radical (•COCH₃) |
| 75 | [C₃H₃O]⁺ | CH₃C=O⁺ | Loss of the methyl disulfide radical (•SSCH₃) |
| 61 | [CH₃S₂]⁺ | CH₃-S₂⁺ | Cleavage of the C-S bond |
| 47 | [CH₃S]⁺ | CH₃-S⁺ | Methylthio cation |
| 45 | [CHS]⁺ | H-C=S⁺ | Common fragment in sulfur compounds |
| 43 | [C₂H₃O]⁺ | CH₃-C=O⁺ | Acetyl cation, a very common and stable fragment |
The relative abundances of these fragments provide a characteristic pattern that aids in the identification of this compound.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by isolating a specific precursor ion and subjecting it to fragmentation. While indispensable for determining disulfide bond linkages in complex molecules like proteins and peptides, its application to a small molecule like this compound is more for confirmation than for novel structural determination.
In an MS/MS experiment, the molecular ion of this compound (m/z 122) would be selected in the first mass analyzer. This ion would then be fragmented through collision-induced dissociation (CID), and the resulting product ions analyzed in a second mass analyzer. This process would confirm the fragmentation pathways proposed in the EI-MS analysis and provide further confidence in the structural assignment. For this compound, the connectivity is unambiguous from its basic structure, making MS/MS a tool for verification rather than primary disulfide mapping.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry. This technique is ideal for the analysis of this compound in complex matrices where other compounds may interfere with direct analysis.
The liquid chromatography step separates this compound from other components of the mixture based on its polarity and affinity for the stationary phase. The eluting compound then enters the mass spectrometer, where it is ionized (often using a soft ionization technique like electrospray ionization, ESI) and analyzed. The use of MS/MS in conjunction with LC allows for highly selective and sensitive quantification, even at trace levels, by monitoring specific precursor-to-product ion transitions. This is particularly useful in food chemistry, environmental analysis, and biological studies where this compound might be a component of a complex volatile or semi-volatile profile.
Given the volatile nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly suitable analytical technique. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before entering the mass spectrometer.
This method is widely used for the analysis of volatile organosulfur compounds in various samples. The retention time of this compound in the GC column provides an additional layer of identification. Following separation, the compound is subjected to mass spectrometric analysis, typically using electron impact ionization. The combination of retention time and the characteristic mass spectrum allows for highly reliable identification and quantification. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is crucial for detecting low concentrations of this compound in complex environmental or food samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.
The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct singlets corresponding to the two different types of methyl protons: those of the acetyl group and those attached to the sulfur atom. The chemical shift of these protons is influenced by their local electronic environment.
The ¹³C NMR spectrum will similarly show distinct signals for the three carbon atoms in the molecule: the methyl carbon of the acetyl group, the carbonyl carbon, and the methyl carbon attached to the disulfide.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -C(=O)CH₃ | ~2.3 - 2.5 | Singlet |
| ¹H | -SSCH₃ | ~2.4 - 2.6 | Singlet |
| ¹³C | -C(=O)CH₃ | ~28 - 32 | Quartet (in coupled spectrum) |
| ¹³C | -C(=O) | ~190 - 200 | Singlet (in decoupled spectrum) |
| ¹³C | -SSCH₃ | ~20 - 25 | Quartet (in coupled spectrum) |
Note: These are predicted chemical shifts based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
These NMR data, in conjunction with mass spectrometry, provide a comprehensive and definitive characterization of the chemical structure of this compound.
¹H and ¹³C NMR for Proton and Carbon Skeletal Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including this compound. ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.
Given the structure of this compound (CH₃C(O)SSCH₃), two distinct proton signals are expected in the ¹H NMR spectrum. The methyl protons of the acetyl group (CH₃CO-) are deshielded by the adjacent carbonyl group and would therefore appear at a higher chemical shift compared to the methyl protons attached to the sulfur atom (-SSCH₃). Similarly, the ¹³C NMR spectrum would display signals for the methyl carbon of the acetyl group, the carbonyl carbon, and the methyl carbon of the disulfide moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃-C(O) | ~2.3 - 2.5 | ~30 - 35 |
| C=O | - | ~195 - 200 |
| S-S-CH₃ | ~2.4 - 2.6 | ~20 - 25 |
Note: Predicted values are based on analogous compounds and general NMR principles.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule. For a relatively simple molecule like this compound, 2D NMR can confirm the assignments made from 1D spectra.
Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings. emerypharma.comsdsu.eduyoutube.comcore.ac.uk In the case of this compound, no significant through-bond coupling is expected between the two methyl groups, as they are separated by the disulfide and carbonyl functionalities. Therefore, a COSY spectrum would primarily show the absence of cross-peaks between the two methyl signals, confirming their isolation from each other.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached. emerypharma.comsdsu.eduyoutube.comresearchgate.net An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the acetyl methyl group to its corresponding ¹³C signal, and another cross-peak linking the ¹H signal of the disulfide methyl group to its respective ¹³C signal. This provides a definitive assignment of the carbon skeleton. The carbonyl carbon, having no attached protons, would be absent from the HSQC spectrum.
Due to the achiral nature of this compound, stereochemical considerations are not applicable.
Advanced Spectroscopic Probes for Organometallic Intermediates
The interaction of this compound with metal centers can lead to the formation of organometallic intermediates. The characterization of these transient and often unstable species requires specialized spectroscopic techniques.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of a metal center in a complex. escholarship.orgdigitellinc.comnih.govresearchgate.netacs.org In the context of organometallic intermediates of this compound, XAS could provide critical information on the coordination environment of the metal.
By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, one could determine the oxidation state of the metal, the coordination number, the identity of the coordinating atoms (e.g., sulfur), and the metal-ligand bond distances. For instance, if this compound were to coordinate to a metal center through its sulfur atoms, XAS could be used to characterize the formation of metal-sulfur bonds.
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical intermediates. nih.govnih.govrsc.org Should the formation of an organometallic complex involving this compound proceed through a radical mechanism, for example, the formation of a disulfide radical anion, EPR would be an invaluable tool for its detection. nih.govnih.gov
The g-tensor and hyperfine coupling constants obtained from an EPR spectrum can provide detailed information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei.
Electron Nuclear Double Resonance (ENDOR) spectroscopy is a related technique that offers higher resolution of hyperfine interactions compared to conventional EPR. rsc.org For a complex radical system, ENDOR can be used to precisely measure the hyperfine couplings and thus provide a more detailed picture of the electronic and geometric structure of the radical intermediate.
Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is thus an excellent tool for identifying functional groups. surfacesciencewestern.comrsc.orgnih.govresearchgate.netijseas.com
For this compound, characteristic vibrational frequencies would be expected for the carbonyl group (C=O), the disulfide bond (S-S), the carbon-sulfur bonds (C-S), and the carbon-hydrogen bonds (C-H).
C=O Stretch: The carbonyl group will exhibit a strong absorption in the FT-IR spectrum, typically in the range of 1680-1720 cm⁻¹.
S-S Stretch: The disulfide bond has a characteristic stretching vibration that is often weak in the FT-IR spectrum but gives a more intense signal in the Raman spectrum, typically in the region of 400-550 cm⁻¹. surfacesciencewestern.comrsc.org
C-S Stretch: Carbon-sulfur stretching vibrations are generally observed in the range of 600-800 cm⁻¹.
C-H Bending and Stretching: The methyl groups will show characteristic C-H bending and stretching vibrations.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C=O | Stretch | 1680 - 1720 | Strong | Medium |
| S-S | Stretch | 400 - 550 | Weak | Strong |
| C-S | Stretch | 600 - 800 | Medium | Medium |
| C-H | Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its separation from starting materials, byproducts, and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. epa.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern that can be used for the identification of the compound. nih.govlibretexts.orgresearchgate.netnih.gov For this compound, characteristic fragments would be expected from the cleavage of the C-S and S-S bonds.
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be used for the analysis and purification of this compound. nih.govnih.govrsc.org In HPLC, the compound is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.
The choice of column (e.g., reversed-phase, normal-phase) and mobile phase composition allows for the optimization of the separation. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property that can be used for identification. nih.govnih.govrsc.orgglsciences.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying the reaction mechanisms and energetics of molecules like acetyl methyl disulfide.
Researchers employ various DFT functionals and basis sets to model chemical reactions, such as oxidation or decomposition. For instance, in studying the reaction of a related compound, allyl methyl disulfide, with hydroxyl radicals, a combination of functionals including B3LYP, CAM-B3LYP, M06-2X, and BMK with a triple-zeta basis set like 6-311++G(3df,2p) has been used. nih.govmdpi.com Such studies calculate the energy changes throughout a reaction, identifying the stability of reactants, intermediates, transition states, and products. Solvation models, such as the SMD (Solvation Model based on Density), are often incorporated to simulate reaction conditions in different phases (gas or aqueous). nih.govmdpi.com These calculations provide critical data on reaction feasibility (Gibbs free energy change, ΔG) and reaction kinetics (activation energy, Ea).
Table 1: Common DFT Functionals Used in Reactivity Studies This interactive table summarizes various DFT functionals and their typical applications in studying reaction mechanisms.
| Functional | Type | Common Applications |
|---|---|---|
| B3LYP | Hybrid-GGA | General purpose, widely used for geometries and energies. |
| CAM-B3LYP | Long-range Corrected Hybrid | Good for charge-transfer excitations and long-range interactions. |
| M06-2X | Hybrid Meta-GGA | Broad applicability, especially for main-group thermochemistry and kinetics. nih.gov |
| BMK | Hybrid Meta-GGA | Optimized for barrier heights and thermochemistry. nih.gov |
For highly accurate thermochemical data, such as enthalpies of formation, atomization energies, and ionization potentials, chemists turn to high-level composite methods. Methods like Gaussian-3 (G3) theory and Complete Basis Set (CBS) methods, such as CBS-QB3, are multi-step procedures designed to approximate the results of very high-level calculations at a fraction of the computational cost. elsevierpure.com
These methods achieve high accuracy by combining calculations performed with different levels of theory (e.g., MP2, CCSD(T)) and basis sets. The individual results are then extrapolated to the complete basis set limit, and empirical corrections are often added to account for remaining deficiencies. elsevierpure.com For sulfur-containing compounds, these methods provide benchmark thermochemical values that are crucial for understanding stability and reaction thermodynamics. elsevierpure.comresearchgate.net
Table 2: Components of a Typical High-Level Composite Method (e.g., CBS-QB3) This interactive table breaks down the typical steps involved in a composite method calculation for achieving high-accuracy thermochemical data.
| Calculation Step | Purpose |
|---|---|
| Initial Geometry Optimization | Find the equilibrium structure at a reliable, lower level of theory (e.g., B3LYP/6-311G(2d,d,p)). |
| Vibrational Frequency Calculation | Determine the zero-point vibrational energy (ZPVE) and thermal corrections. |
| Single-Point Energy Calculations | Calculate the electronic energy with very large basis sets and higher levels of theory (e.g., MP2, CCSD(T)). |
| Extrapolation | Estimate the energy at the complete basis set limit. |
| Empirical Correction | Add a final correction term to account for higher-order effects. |
The reactivity of a molecule is largely governed by its electronic properties. Two key concepts for predicting reactivity are the Molecular Electrostatic Potential (MEP) and the Frontier Molecular Orbitals (FMOs).
The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visualizes the charge distribution, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). amanote.comresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating their nucleophilic character.
The Frontier Molecular Orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy and shape of these orbitals are critical for understanding chemical reactions. sci-hub.red The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov For a related compound, allyl methyl disulfide, the HOMO is shown to be localized on the disulfide bond. nih.gov
Table 3: Key Electronic Reactivity Descriptors This interactive table defines important computational descriptors and their role in predicting chemical reactivity.
| Descriptor | Definition | Chemical Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; site of oxidation. semanticscholar.org |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; site of reduction. semanticscholar.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. nih.gov |
| MEP | Molecular Electrostatic Potential | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface. amanote.com |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step map of how reactants are converted into products. A crucial part of this process is the identification and characterization of transition states (TS). elixirpublishers.com
A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. arxiv.org Computationally, a TS is located as a first-order saddle point on the potential energy surface, which is a structure with exactly one imaginary vibrational frequency. arxiv.org Various algorithms can be used to find these structures.
Once a potential transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com This calculation maps the minimum energy path downhill from the transition state in both forward and reverse directions. A successful IRC calculation confirms that the identified TS correctly connects the desired reactants and products, validating the proposed reaction step. mdpi.com For this compound, this approach could be used to model its synthesis, decomposition, or reactions with other molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the trajectory of the system. rug.nl For this compound, MD simulations can provide valuable insights into:
Conformational Analysis : By simulating the molecule's movement, researchers can identify the different stable conformations (rotational isomers) it can adopt. researchgate.net The simulations can reveal the relative populations of these conformers and the energy barriers for converting between them.
Intermolecular Interactions : MD simulations can model how this compound interacts with its environment, such as solvent molecules or biological targets. nih.gov By analyzing the simulation trajectories, one can determine the strength and nature of these interactions (e.g., van der Waals, electrostatic), which is crucial for understanding its physical properties like solubility and its behavior in complex systems.
Theoretical Prediction of Spectroscopic Parameters to Complement Experimental Data
Computational methods are invaluable for interpreting experimental spectroscopic data. By calculating spectroscopic parameters from first principles, researchers can assign experimental signals to specific molecular features and validate proposed structures.
Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov This is done by calculating the second derivatives of the energy with respect to the atomic positions to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational modes and their frequencies. The resulting theoretical spectrum can be compared directly with experimental infrared (IR) and Raman spectra to assign peaks to specific bond stretches, bends, and torsions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can accurately predict NMR chemical shieldings, which are then converted to the experimentally observed chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for this purpose. These predictions help in assigning resonances in complex ¹H and ¹³C NMR spectra and can be sensitive enough to distinguish between different conformers or stereoisomers. nih.gov
Table 4: Computational Prediction of Spectroscopic Data This interactive table shows the types of spectroscopy that can be modeled computationally and the parameters that are calculated.
| Spectroscopy Type | Computational Method | Predicted Parameter(s) |
|---|---|---|
| Infrared (IR) | DFT (Vibrational Frequencies) | Frequencies and Intensities of IR-active modes. |
| Raman | DFT (Vibrational Frequencies) | Frequencies and Activities of Raman-active modes. |
| NMR | DFT/ab initio (e.g., GIAO) | Isotropic shielding tensors, converted to chemical shifts (δ). |
| UV-Vis | TD-DFT (Time-Dependent DFT) | Electronic transition energies (λmax) and oscillator strengths. |
Academic Investigations of Biological and Environmental Contexts
Enzymatic Interactions and Mechanistic Probes (Non-Clinical)
Acetyl methyl disulfide and its structural analogs, particularly alkyl-CoA disulfides, have been utilized in non-clinical research as chemical probes to investigate the mechanisms of various enzymes. These studies provide fundamental insights into enzyme function, inhibition, and the nature of substrate binding within active sites.
The disulfide bond in this compound and related compounds is a key feature that allows them to act as enzyme inhibitors, often through the formation of covalent linkages with reactive residues in an enzyme's active site.
FabH Enzymes:
Research has demonstrated that alkyl-CoA disulfides, such as the closely related methyl-CoA disulfide (MeSSCoA), are potent irreversible inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) enzymes. nih.gov FabH is a critical enzyme that initiates the fatty acid biosynthesis cycle in many bacteria, making it a target for antimicrobial drug development. mdpi.comnih.gov The primary mechanism of inhibition involves the disulfide bond of the inhibitor and a crucial cysteine residue within the FabH active site. nih.gov
The inhibition process occurs as follows:
The acyl-CoA disulfide compound binds to the FabH active site.
The active site cysteine performs a nucleophilic attack on the disulfide bond.
This results in the formation of a stable, covalent methyl disulfide conjugate with the cysteine residue, thereby inactivating the enzyme. nih.gov
Kinetic and crystallographic studies on Escherichia coli FabH (ecFabH) have provided a detailed view of this mechanism. The research revealed that the enzyme, a homodimer, exhibits negative cooperativity. The first monomer of the ecFabH dimer is rapidly inhibited by MeSSCoA, but the reaction with the second subunit is significantly slower. This suggests a conformational change in the enzyme upon the initial binding and inhibition event. nih.govnih.gov This inhibitory action highlights the potential of disulfide-containing molecules as scaffolds for developing novel antibacterial agents targeting fatty acid synthesis. mdpi.com
Acetyl-CoA Synthase (ACS):
Acetyl-CoA Synthase (ACS) is a key enzyme in the Wood-Ljungdahl pathway of anaerobic organisms, responsible for catalyzing the synthesis of acetyl-CoA from a methyl group, carbon monoxide, and Coenzyme A. wikipedia.orgdbpedia.org While various compounds are known to inhibit ACS through different mechanisms—such as modifying essential cysteine residues, competing for the active site, or acting via feedback inhibition—there is limited specific research available detailing the inhibition of Acetyl-CoA Synthase by this compound itself. scbt.comcaymanchem.com Known inhibitors often target the enzyme's active site thiol groups or interfere with substrate binding. scbt.com
| Enzyme | Inhibitor Class | Mechanism of Action | Key Active Site Residue | Reference |
|---|---|---|---|---|
| FabH (β-ketoacyl-acyl carrier protein synthase III) | Alkyl-CoA Disulfides (e.g., MeSSCoA) | Irreversible covalent modification via disulfide exchange | Cysteine | nih.gov |
| Acetyl-CoA Synthase | N-Ethylmaleimide | Irreversible modification of cysteine residues | Cysteine | scbt.com |
| Acetyl-CoA Synthase | Malonyl-CoA | Competitive inhibition with acetate | Not Applicable | scbt.com |
Disulfide-containing molecules like MeSSCoA have proven valuable as mechanistic probes to explore the dynamic events that occur within an enzyme's active site during substrate binding and catalysis. nih.gov The active site is a highly specific region of an enzyme where substrates bind and chemical reactions are catalyzed. nih.gov
Studies using MeSSCoA to probe the FabH enzyme have yielded significant insights into its catalytic cycle. Crystallographic data suggest that the apo-enzyme (the enzyme without its substrate) exists in a structurally disordered state. Upon binding of either the natural substrate (acetyl-CoA) or the disulfide inhibitor (MeSSCoA), the enzyme undergoes a conformational change, becoming more ordered. This induced-fit mechanism is crucial for catalytic activity. The binding of the subsequent substrate, malonyl-ACP, restores the enzyme to its original, more disordered state, completing the cycle. nih.gov By using the disulfide compound as a substrate analog, researchers were able to "trap" the enzyme in a specific conformational state, allowing for detailed structural analysis that would be difficult to achieve with the natural, rapidly-reacting substrate. nih.govnih.gov
Covalent modification is a fundamental biological process for regulating enzyme activity. This involves the attachment of a chemical group to one or more amino acid residues of an enzyme, leading to a change in its function. nih.gov
Roles in Microbial Metabolism and Biogeochemical Cycles
This compound and related volatile sulfur compounds are products and participants in various metabolic pathways, particularly in microbial ecosystems where they play a role in carbon and sulfur cycling.
The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a critical metabolic route for carbon fixation in many anaerobic bacteria and archaea, such as acetogens and methanogens. wikipedia.orgresearchgate.net This pathway is considered one of the most ancient forms of carbon fixation on Earth. researchgate.net It allows these microorganisms to use simple one-carbon compounds like carbon dioxide (CO₂) as a carbon source and hydrogen (H₂) as an energy source to produce acetyl-CoA. wikipedia.orgdbpedia.org
The key steps of the pathway involve two branches:
Methyl Branch: One molecule of CO₂ is reduced to a methyl group, which is then transferred to a corrinoid iron-sulfur protein. researchgate.net
Carbonyl Branch: A second molecule of CO₂ is reduced to carbon monoxide (CO) by the enzyme CO dehydrogenase. wikipedia.org
The final and crucial step is catalyzed by Acetyl-CoA Synthase (ACS), which combines the methyl group, the CO, and Coenzyme A to form acetyl-CoA. wikipedia.orgresearchgate.net This acetyl-CoA can then be used for biosynthesis or to generate energy (ATP). While this pathway is central to the metabolism of organisms that produce and consume sulfur compounds, and involves key metabolites like acetyl-CoA, direct participation or a specific role for this compound within the Wood-Ljungdahl pathway has not been explicitly documented in the available scientific literature.
| Reaction Branch | Key Enzyme | Function | Reference |
|---|---|---|---|
| Methyl Branch | Various Methyltransferases | Reduces CO₂ to a methyl group and transfers it | researchgate.net |
| Carbonyl Branch | CO Dehydrogenase (CODH) | Reduces CO₂ to enzyme-bound CO | wikipedia.org |
| Final Synthesis | Acetyl-CoA Synthase (ACS) | Combines methyl group, CO, and CoA to form Acetyl-CoA | wikipedia.orgresearchgate.net |
Volatile organic sulfur compounds (VOSCs) are a diverse group of molecules that significantly contribute to the aroma and flavor profiles of many foods and are produced by various microorganisms. acs.org These compounds, including various sulfides and disulfides, are often present at very low concentrations but have extremely low odor thresholds, making them potent flavor contributors. acs.org
This compound is a member of this class of compounds. The volatile profiles of many biological systems, including vegetables, fruits, and dairy products like cheese, are known to contain a variety of methyl sulfides, such as dimethyl sulfide (B99878), dimethyl disulfide, and dimethyl trisulfide. acs.orgnih.gov These compounds are often formed through the enzymatic or thermal degradation of sulfur-containing precursors, such as the amino acid methionine and glucosinolates found in cruciferous vegetables. researchgate.net For example, studies on vegetables have identified numerous VOSCs, including allyl methyl disulfide, which is structurally similar to this compound. nih.gov The microbial breakdown of organic matter, such as in the processing of natural rubber, can also release a variety of VOSCs. wikipedia.org Although closely related methyl disulfide compounds are frequently identified, the specific presence of this compound as a significant component of the volatile profile in most common food or microbial systems is not as widely reported.
Environmental Fate and Degradation Studies
The environmental persistence and transformation of this compound are influenced by a combination of atmospheric, microbial, and soil-related processes. Research, primarily conducted on the closely related and structurally similar compound dimethyl disulfide (DMDS), provides significant insights into these degradation pathways.
Atmospheric Degradation Pathways (e.g., Reaction with Hydroxyl Radicals, Photolysis)
Once volatilized into the atmosphere, this compound is subject to degradation by both photolytic and oxidative processes. The primary mechanisms of atmospheric removal are reactions with hydroxyl radicals (•OH) and, to a lesser extent, direct photolysis by solar radiation.
The reaction with hydroxyl radicals is a significant pathway for the atmospheric oxidation of disulfides. acs.orgcopernicus.org This reaction can proceed through two main channels: OH addition to a sulfur atom or H-abstraction from a methyl group. copernicus.orgcopernicus.org The specific products of these reactions for this compound are not well-documented, but by analogy with dimethyl disulfide, they are expected to lead to the formation of various sulfur-containing compounds, including sulfoxides and sulfonic acids, and ultimately contribute to the formation of sulfate (B86663) aerosols. copernicus.org The rate of these reactions is a key determinant of the atmospheric lifetime of the compound.
Microbial Biodegradation and Biotransformation Mechanisms (e.g., in Microbial Fuel Cells)
Microbial activity plays a crucial role in the breakdown of this compound in various environments. A diverse range of microorganisms, including bacteria such as Acinetobacter lwoffii, Pseudomonas mendocina, and Myroides odoratus, have been shown to degrade dimethyl disulfide. nih.gov The degradation can occur under both aerobic and anaerobic conditions. researchgate.net
In the context of microbial fuel cells (MFCs), the biodegradation of dimethyl disulfide has been demonstrated as a promising technology for the removal of this compound from waste streams while simultaneously generating electricity. bohrium.comnih.gov In an MFC system, microorganisms utilize the disulfide compound as a substrate, breaking it down and transferring electrons to an anode. One study on DMDS degradation in an MFC reported a removal efficiency of nearly 100% within 6 hours at an initial concentration of 90 mg/L. nih.gov The main intermediate and end products of this bioelectrochemical degradation were identified as methanethiol, elemental sulfur (S⁰), sulfide (S²⁻), sulfate (SO₄²⁻), formaldehyde (B43269) (HCHO), and carbon dioxide (CO₂). nih.gov The primary mechanism of extracellular electron transfer in this process was found to be mediated electron transfer, with a smaller contribution from direct transfer. nih.gov
The proposed metabolic pathway for dimethyl disulfide in some bacterial strains involves its transformation to methanethiol. researchgate.net The specific enzymes and metabolic pathways can vary among different microbial species. oup.com For instance, some bacteria can utilize DMDS as a sole source of sulfur. researchgate.net
Below is a table summarizing the performance of a microbial fuel cell in degrading dimethyl disulfide.
| Parameter | Value | Reference |
| Initial DMDS Concentration | 90 mg L⁻¹ | nih.gov |
| Removal Efficiency | ~100% within 6 h | nih.gov |
| Maximum Biodegradation Rate Constant | 0.743 mM h⁻¹ | nih.gov |
| Maximum Power Density Output | 5.40 W m⁻³ | nih.gov |
| Maximum Current Density Output | 40.6 A m⁻³ | nih.gov |
Dissipation Behavior in Environmental Matrices (e.g., Soil)
When introduced into the soil, for example as a soil fumigant, this compound is subject to dissipation through a combination of volatilization, microbial degradation, and sorption to soil particles. Studies on dimethyl disulfide have shown that it is generally not persistent in soil systems. herts.ac.uk
The degradation half-life of DMDS in soil can vary significantly depending on soil type, moisture content, temperature, and microbial activity. mdpi.comnih.govresearchgate.net Under non-sterile conditions, the half-life of DMDS has been reported to be between 1.05 and 6.66 days. nih.gov In contrast, under sterile conditions, the half-life is significantly longer, ranging from 12.63 to 22.67 days, highlighting the importance of biodegradation in its dissipation. nih.gov DMDS has been observed to degrade faster in alkaline soils. nih.gov
The following table presents the degradation half-life of dimethyl disulfide in different soil types under non-sterile conditions.
| Soil Type | Degradation Half-life (days) | Reference |
| Fangshan soil | 1.05 | nih.gov |
| Various agricultural soils | 1.35 - 6.49 | mdpi.comresearchgate.net |
Applications in Chemical Biology and Materials Science Research
The disulfide bond is a key functional group in chemical biology and materials science due to its dynamic nature, being susceptible to cleavage and formation under specific redox conditions. This property is exploited in the design of "smart" materials and for the functionalization of complex molecules.
Development of Biomaterials Incorporating Disulfide Linkages
Disulfide linkages are widely incorporated into biomaterials to create systems that are responsive to the physiological redox environment. rsc.orgmdpi.comnih.govnih.gov The intracellular environment is significantly more reducing than the extracellular space, primarily due to a higher concentration of glutathione (B108866) (GSH). nih.gov This difference in redox potential can be harnessed to trigger the degradation of biomaterials and the release of encapsulated therapeutic agents specifically within cells. mdpi.com
Poly(disulfide)s, polymers with repeating disulfide bonds in their backbone, are a class of redox-responsive biomaterials that have been developed for applications such as drug delivery. rsc.orgresearchgate.net These polymers can be synthesized through the oxidation polymerization of dithiol monomers. rsc.org For example, nanoparticles formulated from poly(disulfide)s have been shown to encapsulate chemotherapy drugs and release them in response to the high glutathione levels found in tumor cells, thereby enhancing the antitumor activity. rsc.org The incorporation of disulfide bonds into polyester (B1180765) biomaterials has also been explored to impart self-healing properties and alternative degradation pathways. acs.org
Disulfide bonds can be incorporated into the backbone or side chains of polymers. nih.gov Backbone disulfide linkages lead to biodegradable polymers that break down into smaller fragments upon reduction. nih.gov Side-chain disulfides allow for the conjugation and subsequent release of therapeutic molecules via thiol-disulfide exchange reactions. nih.gov
Functionalization of Complex Molecules for Research Applications
Disulfide chemistry provides a versatile platform for the functionalization of a wide range of molecules, from small organic compounds to large biomolecules and nanoparticles. chemrxiv.orgresearchgate.net Thiol-disulfide exchange is a key reaction in this context, allowing for the reversible conjugation of molecules containing thiol groups to those with disulfide moieties. nih.govnih.govlibretexts.orglibretexts.org
One common strategy involves the use of pyridyl disulfide groups for the functionalization of surfaces and nanoparticles. acs.org These groups are reactive towards thiols, forming a new disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically to quantify the extent of the reaction. acs.org This approach has been used to conjugate peptides and proteins to nanoparticles for applications in drug delivery and immunology. acs.org
The concept of "dithiofunctionalization" has emerged as a powerful method for the synthesis of complex unsymmetrical disulfides from simple starting materials like alkenes and alkynes. chemrxiv.org This allows for the introduction of a disulfide bond along with another functional group in a single step, providing rapid access to molecules with diverse functionalities. chemrxiv.org Furthermore, disulfide-linked hydrogels can be functionalized through mechanochemical bond rupture, where applied force triggers a reaction with an acceptor molecule, enabling the patterning of biomolecules within the hydrogel matrix. nih.gov
Carbohydrate Chemistry and Glycomimetics Research
In the field of carbohydrate chemistry, this compound has been identified as a notable, albeit sometimes unexpected, participant in the synthesis of complex sugar molecules. Research into the synthesis of thiosialosides, which are derivatives of sialic acid, has revealed the formation of an acetyl disulfide derivative as a by-product. mdpi.com The presence of this disulfide is highly variable and appears to be dependent on the commercial source of the reagent potassium thioacetate (B1230152) (KSAc), which is used to introduce sulfur into the carbohydrate structure. mdpi.com
Further investigation into this phenomenon has shown that the formation of the acetyl disulfide derivative occurs through a thiol-disulfide exchange reaction. researchgate.net Specifically, the sialoside thioacetate intermediate can react with oxidized acetyl disulfide (AcSSAc). researchgate.net This observation has been leveraged as a synthetic strategy. Researchers have developed methods to directly prepare sialosyl disulfides from chlorosialosides, where the reaction proceeds through the thioacetate intermediate that subsequently reacts with a symmetric disulfide. The efficiency of this thiol-disulfide exchange has been significantly improved by the addition of an organic base, leading to yields of up to 75%. researchgate.net
These disulfide-linked sialosides are of interest in the area of glycomimetics. Glycomimetics are molecules that mimic the structure and/or function of carbohydrates and are valuable tools for studying biological processes involving sugars. researchgate.net By replacing the typical interglycosidic oxygen with a disulfide bond, researchers can create novel structures with increased flexibility due to the longer three-bond linkage compared to the usual two-bond connection. researchgate.net These glycomimetics have potential applications in studying carbohydrate-protein interactions and in the development of therapeutic agents. researchgate.net
The acetyl disulfide derivative of sialic acid itself has been explored for its utility in preparing other disulfide-linked sialosides. This approach allows for the introduction of two sulfur atoms in a single step through an SN2 reaction with various alkyl halides. researchgate.net Subsequent selective cleavage of the C–S bond over the S–S bond can then yield unsymmetrical aryl sialosyl disulfides. researchgate.net
| Precursor/Intermediate | Reagent | Product | Significance |
| Chlorosialoside | Potassium Thioacetate (KSAc) | Sialoside Thioacetate | Intermediate in thiosialoside synthesis researchgate.net |
| Sialoside Thioacetate | Oxidized Acetyl Disulfide (AcSSAc) | Acetyl Disulfide derivative of Sialic Acid | By-product formation, exploited for further synthesis researchgate.net |
| Chlorosialoside | Symmetric Disulfide / Organic Base | Sialosyl Disulfides | Glycomimetic synthesis via thiol-disulfide exchange researchgate.net |
| Acetyl Disulfide derivative of Sialic Acid | Alkyl Halides | Disulfide-linked Sialosides | Introduction of two sulfur atoms in one step researchgate.net |
Academic Studies in Flavor and Aroma Chemistry
Synthesis of Organosulfur Derivatives with Specific Aroma Characteristics
Academic and industrial research into the synthesis of organosulfur compounds for flavor and aroma applications is extensive. However, specific studies focusing on the synthesis of this compound for the purpose of creating or modifying aroma characteristics are not readily found in the available literature. Sources that catalogue flavor and fragrance compounds explicitly state that this compound is not recommended for use in either flavor or fragrance applications. thegoodscentscompany.com While many organosulfur compounds, such as various thiols, sulfides, and other disulfides, are known to be potent odorants that contribute significantly to the aroma of foods like garlic, onions, and coffee, this compound does not appear to be a compound of interest in this field. chromatographyonline.combritannica.com
Structure-Odor Relationship Studies of Sulfur-Containing Compounds
The relationship between the chemical structure of a molecule and its perceived odor is a complex area of study in flavor and aroma chemistry. For sulfur-containing compounds, this relationship is particularly potent, as even minute structural changes can lead to significant differences in odor perception, and they often have very low odor thresholds. ufl.edu General principles of structure-odor relationships (SORs) are based on factors like molecular shape, size, and the presence of specific functional groups that interact with olfactory receptors. perfumerflavorist.comnih.gov
Despite the broad interest in the SORs of organosulfur compounds, specific academic studies detailing the structure-odor relationship of this compound are not available. The focus of such research tends to be on compounds that are known to be key food odorants or have significant potential as fragrance ingredients. mdpi.com As this compound is not noted for its contribution to flavor or aroma, it has not been a subject of detailed investigation in this specific context. thegoodscentscompany.com
Q & A
Q. How should cross-disciplinary studies integrate this compound’s chemical behavior with its biological or environmental effects?
- Methodological Answer: Adopt mixed-methods frameworks, combining in vitro assays (e.g., cytotoxicity testing) with field monitoring. Use structural equation modeling (SEM) to link chemical exposure gradients to ecological outcomes. Collaborate with toxicologists and environmental chemists to align experimental protocols .
Data Presentation Guidelines
- Tables : Include raw data (e.g., reaction yields, detection limits) and processed metrics (e.g., statistical significance, confidence intervals). Label columns clearly (e.g., "Concentration (ppm)", "RSD (%)") .
- Figures : Use error bars for replicate measurements and annotate spectral peaks with exact m/z values. For mechanistic diagrams, apply color-coding to distinguish reactants, intermediates, and products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
